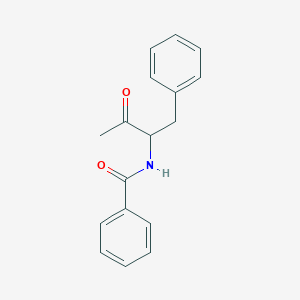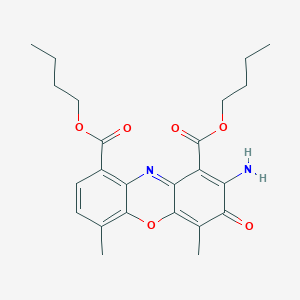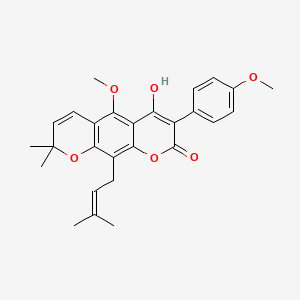
Lonchocarpenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lonchocarpenin is a hydroxycoumarin compound with the chemical formula C₂₇H₂₈O₆ . It is characterized by a 2H,8H-benzo[1,2-b:5,4-b’]dipyran-2-one structure, substituted by a hydroxy group at position 4, a methoxy group at position 5, a 4-methoxyphenyl group at position 3, and two methyl groups at position 8 . This compound is primarily found in the stem bark of the plant Millettia richardiana , which is native to Madagascar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lonchocarpenin typically involves the extraction from natural sources, particularly from the stem bark of Millettia richardiana . The extraction process often employs solvents such as dichloromethane and methanol . The isolation of this compound is achieved through chromatographic techniques, including column chromatography and high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily obtained from natural sources. advancements in synthetic organic chemistry may pave the way for more efficient synthetic routes in the future.
Chemical Reactions Analysis
Types of Reactions
Lonchocarpenin undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 4 can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarins.
Scientific Research Applications
Lonchocarpenin has several scientific research applications, including:
Antiprotozoal Activity: It has shown significant activity against protozoal infections, including those caused by Plasmodium falciparum , Leishmania donovani , and Trypanosoma brucei brucei .
Antifungal Activity: It exhibits antifungal properties against various fungal strains.
Phytochemical Studies: It is used in the study of plant metabolites and their biological activities.
Mechanism of Action
The mechanism of action of lonchocarpenin involves its interaction with cellular targets in protozoa and fungi. It disrupts the metabolic pathways of these organisms, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another compound found in Millettia richardiana with antiprotozoal activity.
β-Amyrin: A triterpene with similar biological activities.
Lupeol: A triterpenoid with antifungal and antiprotozoal properties.
Uniqueness
Lonchocarpenin is unique due to its specific substitution pattern on the coumarin ring, which contributes to its distinct biological activities. Its combination of hydroxy, methoxy, and methoxyphenyl groups makes it a valuable compound for research in natural product chemistry and pharmacology .
Properties
CAS No. |
22263-56-5 |
|---|---|
Molecular Formula |
C27H28O6 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-hydroxy-5-methoxy-7-(4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C27H28O6/c1-15(2)7-12-18-23-19(13-14-27(3,4)33-23)24(31-6)21-22(28)20(26(29)32-25(18)21)16-8-10-17(30-5)11-9-16/h7-11,13-14,28H,12H2,1-6H3 |
InChI Key |
CCYKXDPVYWRNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(C=C3)(C)C)OC)C(=C(C(=O)O2)C4=CC=C(C=C4)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


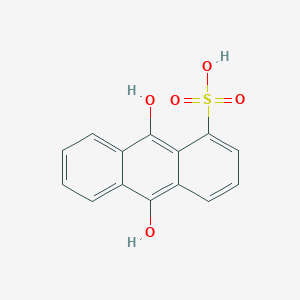
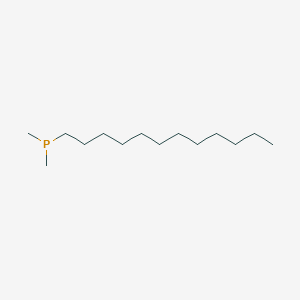
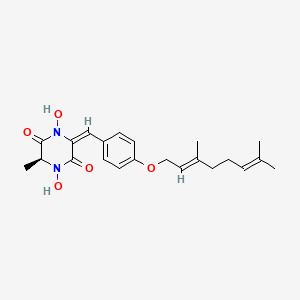
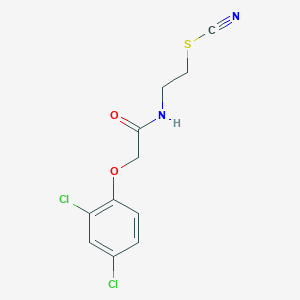

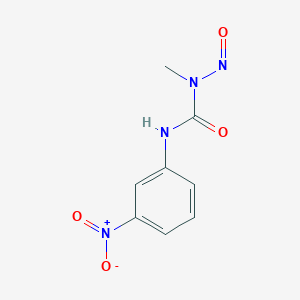
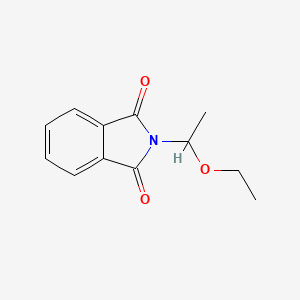
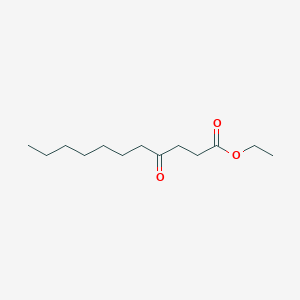
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)


